N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide
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Overview
Description
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is a complex organic compound that features a combination of fluorophenyl, morpholine, and benzothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-fluorobenzaldehyde with morpholine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid under acylation conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for conditions that require modulation of specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and morpholine-containing molecules. Examples include:
Linezolid: A synthetic antibiotic with a similar morpholine structure.
Gefitinib: An EGFR inhibitor with a fluorophenyl group
Uniqueness
N-{3-[(2-fluorophenyl)(morpholin-4-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25FN2O2S |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)-morpholin-4-ylmethyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
InChI |
InChI=1S/C21H25FN2O2S/c1-14(25)23-21-19(16-7-3-5-9-18(16)27-21)20(24-10-12-26-13-11-24)15-6-2-4-8-17(15)22/h2,4,6,8,20H,3,5,7,9-13H2,1H3,(H,23,25) |
InChI Key |
MHLVQBAZJKWGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC=CC=C3F)N4CCOCC4 |
Origin of Product |
United States |
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